molecular formula C14H16N2O3 B7876490 (2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)pentanoic acid

(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)pentanoic acid

Cat. No.: B7876490
M. Wt: 260.29 g/mol
InChI Key: HRFFWFNRAOGQNR-CABZTGNLSA-N
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Description

(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)pentanoic acid is a complex organic compound that features a quinazolinone moiety. Quinazolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. This compound, with its unique structure, holds promise in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)pentanoic acid typically involves the construction of the quinazolinone core followed by the introduction of the side chain. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinone ring. The side chain can then be introduced through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of quinazolinone derivatives often employs high-throughput methods such as microwave-assisted synthesis or continuous flow chemistry. These methods enhance reaction efficiency and yield while minimizing the use of hazardous reagents and solvents. For example, the use of microwave irradiation can significantly reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone moiety to its corresponding dihydroquinazoline form.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Quinazolinone derivatives are explored for their potential therapeutic applications, such as in the treatment of cancer, neurological disorders, and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The quinazolinone moiety is known to interact with various biological targets, including kinases and other proteins, which can modulate cellular signaling pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A simpler quinazolinone derivative with similar biological activities.

    2-methylquinazolin-4(3H)-one: Another derivative with a methyl group at the 2-position, showing comparable properties.

    4-hydroxyquinazoline: A hydroxylated quinazolinone with distinct chemical reactivity and biological activity.

Uniqueness

(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)pentanoic acid is unique due to its specific stereochemistry and the presence of a pentanoic acid side chain. This structural uniqueness can lead to different biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

IUPAC Name

(2S,3S)-3-methyl-2-(4-oxoquinazolin-3-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-9(2)12(14(18)19)16-8-15-11-7-5-4-6-10(11)13(16)17/h4-9,12H,3H2,1-2H3,(H,18,19)/t9-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFFWFNRAOGQNR-CABZTGNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N1C=NC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N1C=NC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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